FT827

Ubiquitin-Proteasome System Deubiquitinase Cancer Therapeutics

FT827 (CAS 1959537-86-0) is a covalent small-molecule inhibitor of ubiquitin-specific protease 7 (USP7). It features a vinylsulfonamide electrophilic warhead that forms a covalent bond with the catalytic cysteine residue Cys223 of the USP7 active site.

Molecular Formula C27H28N6O5S
Molecular Weight 548.62
CAS No. 1959537-86-0
Cat. No. B607561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFT827
CAS1959537-86-0
SynonymsFT827;  FT 827;  FT-827
Molecular FormulaC27H28N6O5S
Molecular Weight548.62
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=O)N(C=N2)CC3(CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5NS(=O)(=O)C=C)O
InChIInChI=1S/C27H28N6O5S/c1-3-39(37,38)30-23-7-5-4-6-21(23)19-8-10-20(11-9-19)25(34)32-14-12-27(36,13-15-32)17-33-18-28-24-22(26(33)35)16-29-31(24)2/h3-11,16,18,30,36H,1,12-15,17H2,2H3
InChIKeyGFNJQQBUZURQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FT827 (CAS 1959537-86-0): High-Purity Covalent USP7 Inhibitor with Validated Binding Affinity and Selectivity Profile


FT827 (CAS 1959537-86-0) is a covalent small-molecule inhibitor of ubiquitin-specific protease 7 (USP7) [1]. It features a vinylsulfonamide electrophilic warhead that forms a covalent bond with the catalytic cysteine residue Cys223 of the USP7 active site [1][2]. The compound has a molecular weight of 548.61 g/mol and is routinely supplied at >98% purity .

Covalent Irreversible USP7 engagement via vinylsulfonamide warhead
Purity High purity supports reproducible biochemical and cellular studies
Selectivity Reported exclusive USP7 inhibition across a panel of deubiquitinases

Why a Generic USP7 Inhibitor Cannot Substitute for FT827 in Research and Screening Campaigns


USP7 inhibitors vary substantially in their binding mechanism (covalent vs. non-covalent), selectivity across the deubiquitinase (DUB) family, and potency in cellular contexts [1]. FT827 is distinguished by its covalent, irreversible inhibition of USP7 and its exclusive selectivity for USP7 over 38 other DUBs [1]. This profile contrasts sharply with many earlier USP7 inhibitors, such as P22077 and P5091, which exhibit significant off-target activity against related DUBs like USP47 [2].

Binding mechanism
Covalent, irreversible modification of Cys223
Non-covalent or reversible binders may alter target residence time
DUB selectivity
Exclusive USP7 inhibition over 38 tested DUBs
Cross-reactivity with USP47 and other DUBs may confound results
Cellular engagement
Reported higher engagement in MCF7 cancer cell models
Lower target engagement may require higher concentrations or risk incomplete inhibition

Quantitative Differentiation of FT827: Potency, Kinetics, and Selectivity Benchmarks


Binding Affinity and Inhibitory Potency of FT827 for USP7

FT827 binds to the USP7 catalytic domain (residues 208-560) with an apparent dissociation constant (Kd) of 7.8 µM [1]. In enzymatic assays, it inhibits USP7 with a Ki of 4.2 µM [1] and an IC50 of 52 nM . The covalent inhibition mechanism is characterized by a second-order rate constant (kinact/Ki) of 66 M⁻¹s⁻¹ [1].

Binding & Inhibition Potency
Reported
Kd 7.8 µM | Ki 4.2 µM | IC50 52 nM | kinact/Ki 66 M⁻¹s⁻¹
Supports target engagement and assay benchmark development
Recombinant USP7CD; ubiquitin-rhodamine assay
Ubiquitin-Proteasome System Deubiquitinase Cancer Therapeutics

Cellular Potency Comparison: FT827 vs. P22077 in MCF7 Cells

In cellular target engagement assays using the active-site DUB probe HA-UbC2Br, FT827 inhibits USP7 probe reactivity with an IC50 range of 0.1–2 µM [1]. This represents a 10- to 100-fold increase in cellular potency compared to the earlier covalent USP7 inhibitor P22077 when tested under identical conditions in crude MCF7 cell extracts or intact MCF7 breast cancer cells [1].

Cellular Potency vs. P22077
Head-to-head
FT827 IC50 0.1–2 µM; 10- to 100-fold higher engagement than P22077
Supports selection for cellular USP7 pathway studies
MCF7 cell extracts / intact cells; HA-UbC2Br probe
Target Engagement Cellular Activity Oncology

Selectivity Profile: FT827 Exhibits Exquisite Specificity Across the DUB Family

In a panel of 38 deubiquitinases (DUBs) representing diverse families, FT827 exclusively inhibits USP7 with no detectable activity against any other DUB tested [1][2]. This high degree of selectivity is a direct consequence of its covalent binding to a dynamic pocket unique to the auto-inhibited apo form of USP7 [1].

Selectivity Profile
Reported
Exclusive USP7 inhibition; no activity against 38 other DUBs
Unambiguous USP7 pathway attribution
In vitro enzymatic panel across diverse DUB families
Drug Discovery Chemical Biology Target Selectivity

Structural Confirmation of Binding Mode: FT827 Covalently Modifies USP7 Cys223

The co-crystal structure of USP7 in complex with FT827 (PDB ID: 5NGF) confirms that the inhibitor binds covalently to the catalytic cysteine residue Cys223 via its vinylsulfonamide warhead [1]. This structure reveals that FT827 targets a dynamic pocket adjacent to the catalytic center, a feature that is unique to the auto-inhibited conformation of USP7 and not present in other USP DUBs [1].

Structural Confirmation
Structural validation
Covalent bond to Cys223 confirmed; PDB 5NGF, 2.33 Å
Structural basis for selectivity and binding mode
Unique dynamic pocket in auto-inhibited apo USP7
Structural Biology X-ray Crystallography Mechanism of Action

Optimal Research and Industrial Applications for FT827 Based on Validated Performance Metrics


Validating USP7 as a Therapeutic Target in Oncology Research

FT827's exquisite selectivity for USP7 and its 10- to 100-fold superior cellular potency over P22077 make it an ideal tool compound for validating USP7-dependent phenotypes in cancer cell models. Its ability to effectively inhibit USP7 in intact MCF7 breast cancer cells [1] enables researchers to confidently link USP7 inhibition to downstream effects on MDM2 and p53 levels without confounding off-target activity.

Establishing High-Throughput Biochemical and Cellular Screening Assays

The well-defined kinetic parameters (Ki = 4.2 µM, IC50 = 52 nM, kinact/Ki = 66 M⁻¹s⁻¹) and robust target engagement profile of FT827 [1] provide a reliable positive control and benchmark for developing and validating USP7 biochemical and cellular assays. Its >98% purity ensures consistent performance across screening campaigns.

Investigating the Structure-Activity Relationship (SAR) of USP7 Inhibitors

The high-resolution co-crystal structure of FT827 bound to USP7 (PDB: 5NGF) [2] provides a precise atomic blueprint of the covalent binding interaction with Cys223. This structural data is invaluable for medicinal chemists seeking to optimize binding affinity or explore novel chemotypes within the unique dynamic pocket of auto-inhibited USP7.

Probing the Role of USP7 in the Ubiquitin-Proteasome System (UPS)

Given its exclusive selectivity for USP7 among a panel of 38 DUBs [1], FT827 is the preferred chemical probe for dissecting the specific role of USP7 in complex cellular pathways. Unlike earlier-generation inhibitors like P22077 and P5091, which cross-react with USP47 [3], FT827 allows for unambiguous assignment of observed biological effects to USP7 inhibition.

Application
Selection Property
Validation Focus
USP7 target validation in cancer cell models
Covalent USP7 inhibitor with reported selectivity
USP7-dependent phenotype linkage (e.g., MDM2/p53 modulation)
USP7 biochemical and cellular assay development
Established kinetic benchmarks (Ki, IC50, kinact/Ki)
Reproducible target engagement in screening campaigns
Structure-guided USP7 inhibitor optimization
Co-crystal structure with covalent Cys223 binding (PDB 5NGF)
Rational design and SAR studies based on binding pocket
Functional USP7 studies in ubiquitin-proteasome system
Exclusive USP7 selectivity across DUB panel
Unambiguous pathway dissection without off-target confounding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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